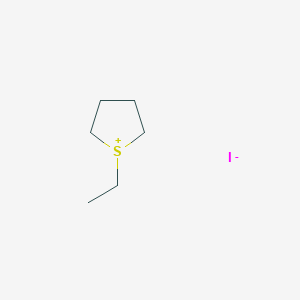
1-Ethylthiolan-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethylthiolan-1-ium iodide is an organic compound that belongs to the class of thiolanes Thiolanes are sulfur-containing heterocyclic compounds, and this compound is characterized by the presence of an ethyl group attached to the sulfur atom, forming a positively charged thiolanium ion paired with an iodide anion
準備方法
Synthetic Routes and Reaction Conditions: 1-Ethylthiolan-1-ium iodide can be synthesized through the alkylation of thiolane with ethyl iodide. The reaction typically involves the following steps:
Starting Materials: Thiolane and ethyl iodide.
Reaction Conditions: The reaction is carried out in an aprotic solvent such as acetonitrile or dichloromethane, under reflux conditions.
Procedure: Thiolane is dissolved in the solvent, and ethyl iodide is added dropwise. The mixture is heated under reflux for several hours until the reaction is complete.
Isolation: The product is isolated by evaporating the solvent and recrystallizing the residue from an appropriate solvent such as ethanol or acetone.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix thiolane and ethyl iodide.
Continuous Stirring: The reaction mixture is continuously stirred to ensure uniformity.
Temperature Control: Precise temperature control is maintained to optimize the reaction rate and yield.
Purification: The crude product is purified using industrial crystallization techniques and dried to obtain the final product.
化学反応の分析
Types of Reactions: 1-Ethylthiolan-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the thiolanium ion can be achieved using reducing agents like sodium borohydride, leading to the formation of thiolane.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide ions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or peracids.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Aqueous solutions of sodium chloride, sodium bromide, or sodium hydroxide.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiolane.
Substitution: Corresponding thiolanium salts with different anions.
科学的研究の応用
1-Ethylthiolan-1-ium iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfur-containing compounds.
Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.
作用機序
The mechanism of action of 1-Ethylthiolan-1-ium iodide involves its interaction with various molecular targets and pathways:
Molecular Targets: The positively charged thiolanium ion can interact with negatively charged biological molecules such as proteins and nucleic acids.
Pathways: The compound can undergo redox reactions, leading to the formation of reactive sulfur species that can modify biological molecules and affect cellular processes.
類似化合物との比較
1-Ethylthiolan-1-ium iodide can be compared with other similar compounds, such as:
1-Methylthiolan-1-ium iodide: Similar structure but with a methyl group instead of an ethyl group.
1-Propylthiolan-1-ium iodide: Similar structure but with a propyl group instead of an ethyl group.
Thiolanium iodide: Lacks the alkyl substituent on the sulfur atom.
Uniqueness: this compound is unique due to the presence of the ethyl group, which can influence its reactivity and interactions with other molecules
特性
CAS番号 |
64699-70-3 |
|---|---|
分子式 |
C6H13IS |
分子量 |
244.14 g/mol |
IUPAC名 |
1-ethylthiolan-1-ium;iodide |
InChI |
InChI=1S/C6H13S.HI/c1-2-7-5-3-4-6-7;/h2-6H2,1H3;1H/q+1;/p-1 |
InChIキー |
VHGBMBKPVSGUSY-UHFFFAOYSA-M |
正規SMILES |
CC[S+]1CCCC1.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Ethyl-3-oxo-3H-naphtho[2,1-b]pyran-2-carboxamide](/img/structure/B14491357.png)

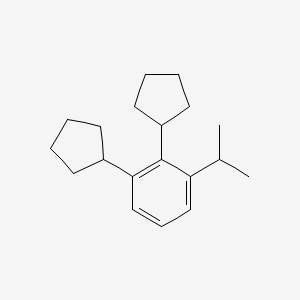

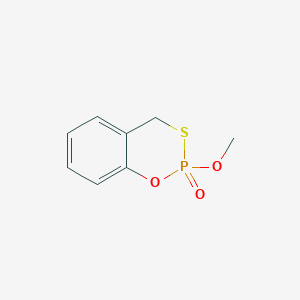
![Phosphonium, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]tris(4-methylphenyl)-](/img/structure/B14491388.png)
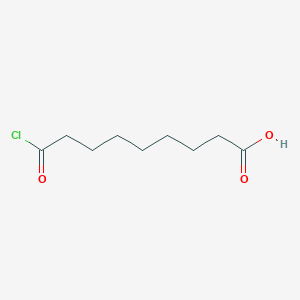

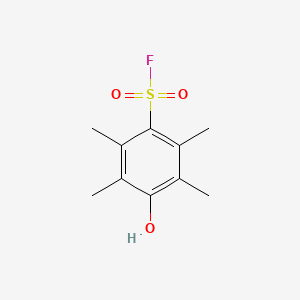
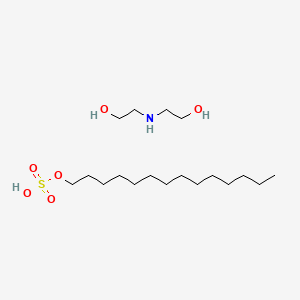
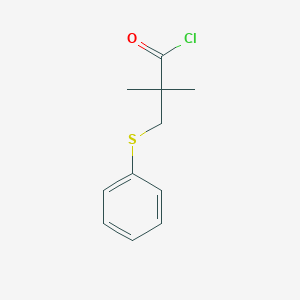

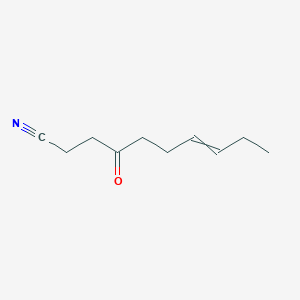
![2-[(Propan-2-yl)oxy]pyrazine](/img/structure/B14491454.png)
